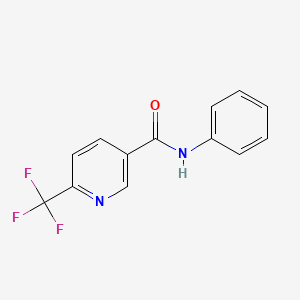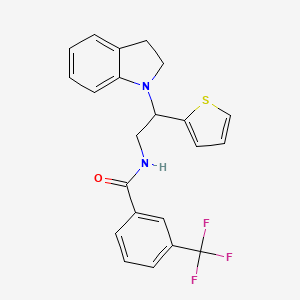![molecular formula C13H19N5O2 B2564102 1,5-diméthyl-N-{2-[2-(1H-pyrazol-1-yl)éthoxy]éthyl}-1H-pyrazole-3-carboxamide CAS No. 2034566-95-3](/img/structure/B2564102.png)
1,5-diméthyl-N-{2-[2-(1H-pyrazol-1-yl)éthoxy]éthyl}-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Used in the development of agrochemicals and materials science.
Méthodes De Préparation
The synthesis of 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core . Industrial production methods often utilize eco-friendly catalysts and conditions to optimize yield and reduce environmental impact .
Analyse Des Réactions Chimiques
1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives such as:
1,5-dimethylpyrazole: Known for its use as a ligand in coordination chemistry.
3,5-dimethylpyrazole: Studied for its potential as an anti-inflammatory agent.
4,5-dimethylpyrazole: Investigated for its antimicrobial properties.
1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications .
Propriétés
IUPAC Name |
1,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-11-10-12(16-17(11)2)13(19)14-5-8-20-9-7-18-6-3-4-15-18/h3-4,6,10H,5,7-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETZNMIFICLGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2564020.png)
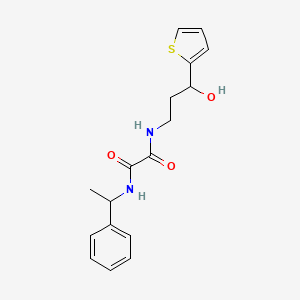

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)
![5-bromo-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2564024.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)
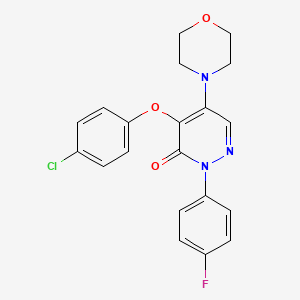
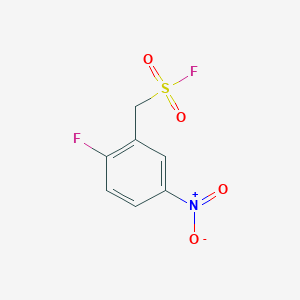
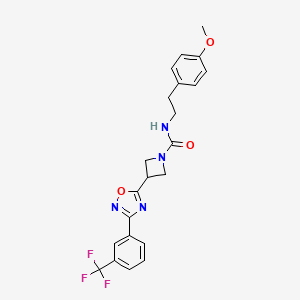
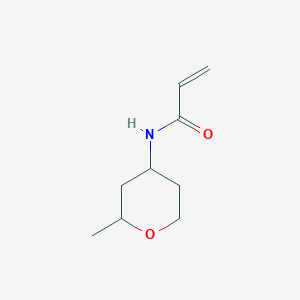
![(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2564038.png)
![Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B2564039.png)
